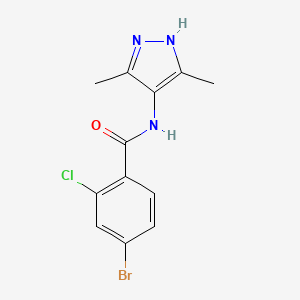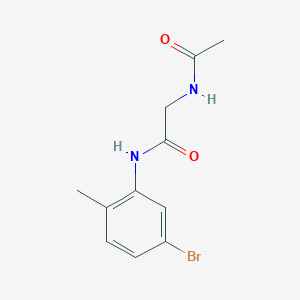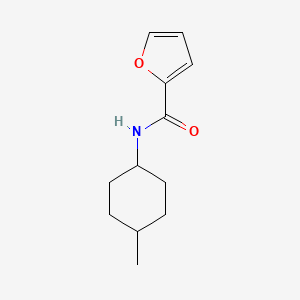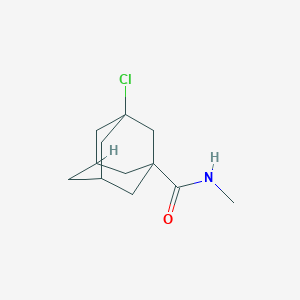
2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of 4'-Cl-PPP is similar to other synthetic cathinones such as methcathinone and mephedrone.
Wirkmechanismus
The mechanism of action of 4'-Cl-PPP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in the stimulant and euphoric effects of the drug. The drug also has an affinity for the dopamine transporter, which further enhances its effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Cl-PPP are similar to other stimulant drugs of abuse. The drug increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory complications. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have long-term effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
4'-Cl-PPP has been used in laboratory experiments to investigate its effects on the central nervous system. The drug has advantages such as its relative ease of synthesis and its similar chemical structure to other drugs of abuse, making it a useful tool in drug discovery research. However, the limitations of using 4'-Cl-PPP in laboratory experiments include its potential for abuse and its potential to cause harm to researchers.
Zukünftige Richtungen
Future research on 4'-Cl-PPP should focus on its potential as a drug of abuse and its effects on the brain and body. Studies should investigate the long-term effects of the drug on cardiovascular and thermoregulatory function, as well as its potential for addiction and withdrawal. Additionally, research should focus on developing new treatments for addiction to synthetic cathinones, including 4'-Cl-PPP.
Wissenschaftliche Forschungsanwendungen
4'-Cl-PPP has been the subject of scientific research due to its potential as a drug of abuse. Studies have investigated its effects on the central nervous system and its mechanism of action. The drug has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It has also been found to have an affinity for the dopamine transporter, similar to other drugs of abuse such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKLTVNILDIDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)


![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)



![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)